Ethyl 2-ethoxycarbonyl-3-methyl-5-oxopentanoate
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Overview
Description
Ethyl 2-ethoxycarbonyl-3-methyl-5-oxopentanoate is an organic compound with the molecular formula C10H16O5. It is a derivative of pentanoic acid and is characterized by the presence of an ethoxycarbonyl group and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxycarbonyl-3-methyl-5-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-5-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxycarbonyl-3-methyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-ethoxycarbonyl-3-methyl-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxycarbonyl-3-methyl-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The presence of the ethoxycarbonyl and ketone groups allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 2-ethoxycarbonyl-3-methyl-5-oxopentanoate can be compared with similar compounds such as:
Ethyl 3-methyl-2-oxopentanoate: Both compounds have similar structures but differ in the position of the ethoxycarbonyl group.
Ethyl 4-methyl-3-oxopentanoate: This compound has a similar molecular formula but differs in the position of the methyl and ketone groups.
Methyl 4,4-dimethyl-3-oxopentanoate: This compound has a similar backbone but features different substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications in various fields.
Properties
CAS No. |
23904-39-4 |
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Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
diethyl 2-(4-oxobutan-2-yl)propanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)9(8(3)6-7-12)11(14)16-5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
GOVWEZNPUNFOSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)CC=O)C(=O)OCC |
Origin of Product |
United States |
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